molecular formula C22H19N3O5 B11014059 N-(2,5-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide

N-(2,5-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide

Cat. No.: B11014059
M. Wt: 405.4 g/mol
InChI Key: SGPBJOIQVDYGPL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a quinazolinone moiety, and a dimethoxyphenyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the quinazolinone moiety: This step often involves the condensation of anthranilic acid derivatives with suitable aldehydes or ketones.

    Attachment of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced to the furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could lead to the formation of reduced furan or quinazolinone compounds.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide: shares similarities with other quinazolinone and furan derivatives.

    Quinazolinone derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.

    Furan derivatives:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-[(4-oxoquinazolin-3-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C22H19N3O5/c1-28-14-7-9-19(29-2)18(11-14)24-21(26)20-10-8-15(30-20)12-25-13-23-17-6-4-3-5-16(17)22(25)27/h3-11,13H,12H2,1-2H3,(H,24,26)

InChI Key

SGPBJOIQVDYGPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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